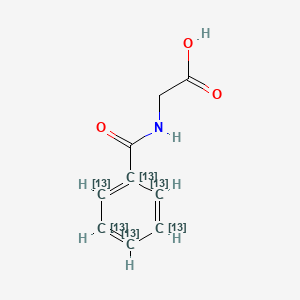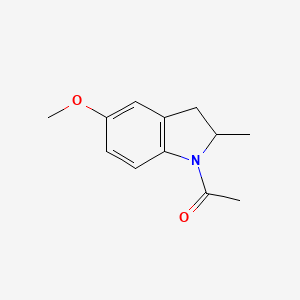
1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol Methyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or chloroform is used.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to facilitate the reaction.
Procedure: The 5-methoxyindole is reacted with acetyl chloride in the presence of a Lewis acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
類似化合物との比較
Similar Compounds
1-(2,3-Dihydro-1H-indol-1-yl)-ethanone: Lacks the methoxy and methyl groups, which may affect its biological activity and chemical reactivity.
1-(5-Methoxy-2-methyl-1H-indol-1-yl)-ethanone: Similar structure but without the dihydro component, potentially leading to different properties.
Uniqueness
1-(2,3-Dihydro-5-methoxy-2-methyl-1H-indol-1-yl)-ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy and methyl groups, along with the dihydroindole structure, may confer distinct properties compared to other indole derivatives.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
1-(5-methoxy-2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10-7-11(15-3)4-5-12(10)13(8)9(2)14/h4-5,7-8H,6H2,1-3H3 |
InChIキー |
CYAHKARXHBDLHK-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(N1C(=O)C)C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



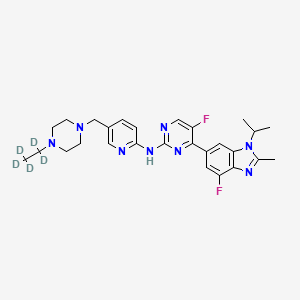
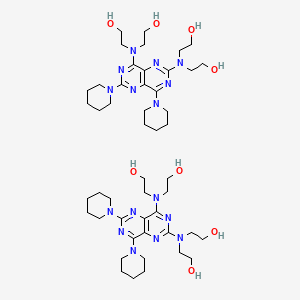
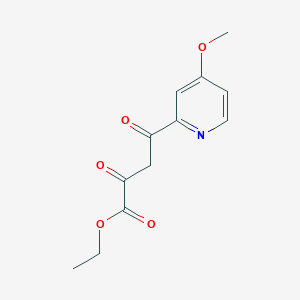

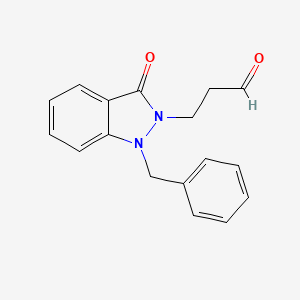
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
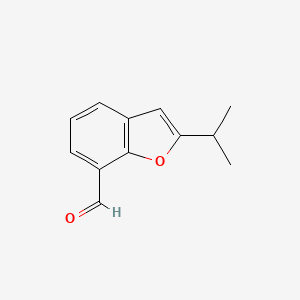

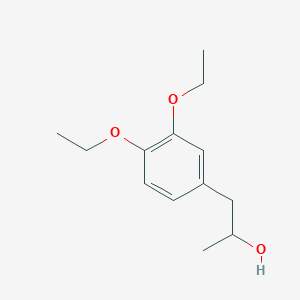
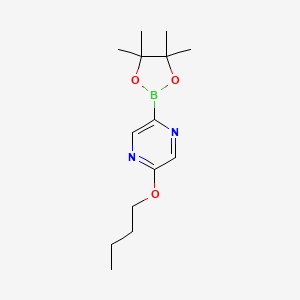
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
